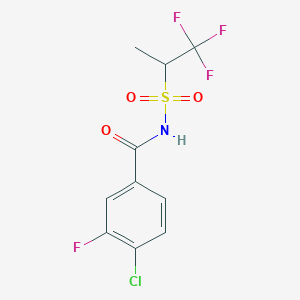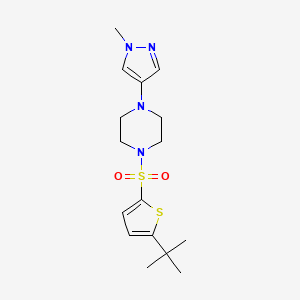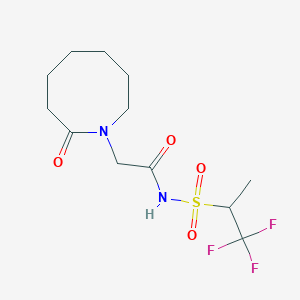
4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and trifluoropropylsulfonyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the trifluoropropylsulfonyl group.
Halogenation: The compound is halogenated to introduce the chloro and fluoro substituents.
Amidation: Finally, the compound undergoes amidation to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors that play a role in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-fluoro-N-(1,1,1-trifluoromethyl)benzamide
- 4-chloro-3-fluoro-N-(1,1,1-trifluoropropyl)benzamide
- 4-chloro-3-fluoro-N-(1,1,1-trifluorobutyl)benzamide
Uniqueness
4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide is unique due to the presence of the trifluoropropylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the design of pharmaceuticals with improved bioavailability and metabolic stability.
Propiedades
IUPAC Name |
4-chloro-3-fluoro-N-(1,1,1-trifluoropropan-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO3S/c1-5(10(13,14)15)20(18,19)16-9(17)6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDOBHKEFBHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)NC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-4-methyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]benzamide](/img/structure/B6974348.png)
![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(4-Methylanilino)-2-oxoacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974374.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide](/img/structure/B6974397.png)
![[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate](/img/structure/B6974409.png)
![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)

![3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6974439.png)
![N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6974440.png)
![N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974443.png)
